Product packaging for 2-Amino-3-(3-ethynylphenyl)propanoic acid(Cat. No.:)

2-Amino-3-(3-ethynylphenyl)propanoic acid

Cat. No.: B12106987
M. Wt: 189.21 g/mol
InChI Key: XHBJLKMBAFTWJD-UHFFFAOYSA-N
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Description

Classification as a Noncanonical Amino Acid (ncAA)

2-Amino-3-(3-ethynylphenyl)propanoic acid is classified as a noncanonical amino acid (ncAA), also known as an unnatural amino acid. Unlike the 20 canonical amino acids that are the fundamental building blocks of proteins in most life forms, ncAAs are not naturally encoded in the genetic code. nih.gov Their incorporation into proteins is achieved through a technique called genetic code expansion (GCE). nih.govnih.gov

GCE enables the site-specific insertion of an ncAA into a protein's polypeptide chain during translation. nih.govmdpi.com This process requires hijacking the cellular protein synthesis machinery by introducing an orthogonal aminoacyl-tRNA synthetase (AARS)/tRNA pair. nih.govnih.gov The orthogonal AARS is engineered to specifically recognize the ncAA and charge it onto its cognate orthogonal tRNA. This tRNA is also engineered to recognize a codon that is typically unused or rare, such as the amber stop codon (TAG). nih.govencyclopedia.pub When the ribosome encounters this reassigned codon in the messenger RNA (mRNA) sequence of a target protein, the orthogonal tRNA delivers the ncAA, resulting in its incorporation at a precisely defined position. encyclopedia.pub This methodology has been successfully used to incorporate a wide array of ncAAs, including this compound, into proteins in various organisms, from bacteria to mammalian cells. nih.gov

Overview of Principal Academic Research Trajectories

The unique properties of this compound have placed it at the center of several key research trajectories in chemical biology and biotechnology.

Site-Specific Protein Labeling and Imaging: A primary application is the site-specific labeling of proteins for visualization and tracking within living cells. ethz.ch By incorporating the amino acid into a protein of interest, researchers can attach fluorescent dyes via the CuAAC reaction. This enables high-resolution imaging of protein localization, trafficking, and dynamics in real-time. This approach overcomes the limitations of larger fluorescent protein tags (like GFP), which can sometimes interfere with the function or folding of the protein being studied. ethz.ch

Probing and Isolating Protein Interactions: The ability to attach affinity tags, such as biotin (B1667282), allows for the selective isolation of a target protein from complex cellular lysates. This is invaluable for identifying protein-protein interaction partners, a crucial step in understanding cellular networks and pathways. The ethynyl (B1212043) group can also be used to study enzyme-substrate interactions and protein-ligand binding.

Development of Bioconjugates and Therapeutics: The precise control over modification sites offered by this ncAA is being explored for the creation of advanced biotherapeutics. For example, antibody-drug conjugates (ADCs) can be synthesized by attaching a potent drug molecule to a specific site on an antibody, potentially leading to more effective and targeted cancer therapies. nih.gov The modularity of the click chemistry approach allows for the rapid generation and testing of different drug-antibody combinations.

Principal Research Applications

Research Area Specific Application Significance
Protein Labeling Attaching fluorescent probes to a target protein in living cells. encyclopedia.pubethz.ch Enables real-time visualization of protein localization and dynamics.
Proteomics Attaching affinity tags (e.g., biotin) for pull-down experiments. Facilitates the identification of protein binding partners and complex components.
Medicinal Chemistry Site-specific conjugation of drug molecules to proteins (e.g., antibodies). nih.gov Creates highly targeted therapeutics with potentially improved efficacy and reduced side effects.

| Enzymology | Studying enzyme-substrate and protein-ligand interactions. | Provides insights into the molecular mechanisms of protein function. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B12106987 2-Amino-3-(3-ethynylphenyl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(3-ethynylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h1,3-6,10H,7,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBJLKMBAFTWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC(=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 3 3 Ethynylphenyl Propanoic Acid

Established Reaction Pathways for the Preparation of 2-Amino-3-(3-ethynylphenyl)propanoic acid

Traditional synthetic routes to this compound often rely on multi-step sequences involving the construction of the amino acid backbone from functionalized aromatic precursors. These pathways prioritize reliability and the use of well-understood chemical transformations.

An alternative and widely used strategy begins with a pre-existing, suitably protected phenylalanine derivative. For instance, a protected L-phenylalanine derivative, such as methyl (2S)-2-(tert-butoxycarbonylamino)-3-(3-iodophenyl)propanoate, can be used as the starting material. The ethynyl (B1212043) group is then introduced via a palladium-catalyzed Sonogashira coupling reaction with a reagent like trimethylsilylacetylene (B32187) (TMSA). This approach leverages the readily available chiral pool of natural amino acids to establish the stereochemistry early in the synthesis. Subsequent deprotection of the silyl (B83357) group furnishes the desired ethynyl functionality.

Key intermediates are molecular scaffolds that represent significant milestones in a synthetic sequence. In the context of synthesizing the target amino acid from 3-ethynylbenzaldehyde (B1333185) , one potential key intermediate is 3-ethynylbenzylamine . This can be formed through reductive amination, a robust method for creating amines from carbonyl compounds. masterorganicchemistry.com

The process involves two main stages:

Imine Formation: 3-ethynylbenzaldehyde reacts with an amine source, such as ammonia, to form a corresponding imine (or Schiff base).

Reduction: The resulting C=N double bond of the imine is then reduced to a single bond to form the amine. masterorganicchemistry.com

Specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are mild enough not to reduce the initial aldehyde but are effective at reducing the intermediate iminium ion, allowing the reaction to be performed in one pot. masterorganicchemistry.com Once 3-ethynylbenzylamine is formed, it can be further elaborated into the final α-amino acid through various methods, such as alkylation with a glyoxylate (B1226380) derivative followed by hydrolysis.

For applications in peptide synthesis, this compound must be suitably protected to allow for controlled, sequential amide bond formation. The most common strategy involves protecting the α-amino group, typically with a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.

The Fmoc-protected version of the amino acid can be integrated into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS). In this process, the protected amino acid is activated and coupled to the N-terminus of a growing peptide chain anchored to a solid support, such as Wang resin. cas.cz Common coupling agents include a combination of a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) or a uronium/guanidinium salt like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net

A significant challenge when coupling unnatural amino acids is the risk of epimerization at the α-carbon, which can compromise the stereochemical purity of the final peptide. cas.czresearchgate.net Careful selection of coupling reagents, solvents, and bases is crucial to suppress this side reaction. cas.cz After successful coupling, the Fmoc protecting group is removed with a mild base, typically a solution of 20% piperidine (B6355638) in DMF, to expose a new N-terminal amine for the next coupling cycle. Final cleavage from the resin and removal of side-chain protecting groups is usually achieved with a strong acid cocktail, such as trifluoroacetic acid (TFA).

Advanced Approaches in the Chemical Synthesis of this compound

Modern synthetic chemistry aims to develop more efficient, scalable, and environmentally benign processes. These advanced approaches are increasingly being applied to the synthesis of complex molecules like unnatural amino acids.

Automated synthesis platforms, which often integrate flow chemistry and robotics, further enhance efficiency, particularly for creating libraries of compounds for drug discovery. researchgate.net These platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the discovery of novel molecules based on the this compound scaffold.

Controlling the stereochemistry to produce the enantiomerically pure (2S)-isomer, which corresponds to the natural L-amino acid configuration, is a primary goal. elsevierpure.comcrossref.org Several advanced stereoselective methods have been developed.

Asymmetric Alkylation: One highly effective method uses chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, an Evans oxazolidinone auxiliary can be coordinated with a nickel catalyst for the asymmetric alkylation of a Schiff base derived from 3-ethynylbenzaldehyde. This approach can achieve excellent enantiomeric excess (ee) of over 99%.

Biocatalytic Approaches: The use of engineered enzymes offers a green and highly selective alternative to traditional chemical synthesis. Mutants of enzymes like tyrosine phenol-lyase (TPL) have been developed to accept non-native substrates. By engineering the active site, TPL variants can catalyze the synthesis of the target amino acid from precursors like 3-ethynylpyruvate with high conversion rates and excellent stereoselectivity.

Below is a table detailing the catalytic efficiency of several engineered TPL variants for this type of transformation.

Mutantkcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
Wild-Type TPL0.128.514
Y71F/F448H1.452.3630
Y71A/F448A2.101.81,166
This interactive table summarizes data on the improved catalytic efficiency of engineered Tyrosine Phenol-Lyase (TPL) mutants compared to the wild-type enzyme for synthesizing phenylalanine analogs. Data sourced from research findings.

The following table provides a comparative analysis of the different synthetic routes discussed.

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Sonogashira Coupling72ModerateHighModerate
Asymmetric Alkylation85ExcellentLowHigh
Biocatalytic Synthesis90ExcellentHighLow
This interactive table compares various synthetic methods for producing this compound based on key performance indicators. Data sourced from research findings.

Chemical Reactivity and Derivatization Potential of this compound

The bifunctional nature of this compound, possessing both an alkyne and an amino acid framework, makes it a versatile building block in organic synthesis and medicinal chemistry. The ethynyl group and the amino group serve as distinct handles for a wide array of chemical transformations.

Oxidation Reactions Involving the Ethynyl Moiety

The terminal alkyne of this compound is susceptible to oxidation, providing a pathway to other functional groups. Strong oxidizing agents can cleave the carbon-carbon triple bond, but more controlled oxidation can yield valuable products. The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde. Common reagents employed for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃), typically used under acidic or basic conditions. The major products resulting from the oxidation of the ethynyl group are 3-ethynylbenzoic acid or 3-ethynylbenzaldehyde.

Table 1: Oxidation Reactions of this compound

Oxidizing Agent Reaction Conditions Major Product(s)
Potassium Permanganate (KMnO₄) Acidic or Basic 3-ethynylbenzoic acid
Chromium Trioxide (CrO₃) Acidic or Basic 3-ethynylbenzaldehyde

Reduction Reactions of the Ethynyl Functional Group

The ethynyl group can be fully or partially reduced to afford the corresponding alkene or alkane. Catalytic hydrogenation is a common method for this transformation. For instance, the use of palladium on carbon (Pd/C) as a catalyst under hydrogen pressure can reduce the alkyne. prepchem.com The complete reduction of the ethynyl group in this compound leads to the formation of 3-ethylphenylalanine. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed to achieve this reduction.

Table 2: Reduction Reactions of this compound

Reducing Agent Reaction Type Product
Palladium on Carbon (Pd/C), H₂ Catalytic Hydrogenation 3-ethylphenylalanine
Lithium Aluminum Hydride (LiAlH₄) Chemical Reduction 3-ethylphenylalanine

Nucleophilic Substitution Reactions at the Amino Group for Derivative Formation

The primary amino group of this compound readily participates in nucleophilic substitution reactions, allowing for the synthesis of a wide range of N-acyl derivatives and other substituted products. These derivatization reactions are crucial for applications such as peptide synthesis and for modifying the compound's biological properties.

The most common derivatization involves acylation using reagents like acyl chlorides or anhydrides in the presence of a base, such as triethylamine. For derivatization of amino acids to be successful, the pH is a critical factor; the reaction environment must be buffered to a pH range of approximately 8.2 to 10.1 to ensure complete derivatization. waters.com If the pH falls below 8.2, the derivatization of the amino group will be incomplete. waters.com

Various derivatization reagents are available that specifically target primary amine groups. mdpi.com Reagents such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) can be used to modify the primary amine. mdpi.com Another common method is a two-step procedure involving esterification of the carboxylic acid group followed by acylation of the amino group with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.net Commercially available kits, such as AccQ•Tag, utilize reagents that react with primary and secondary amines to form stable, fluorescent derivatives, which is particularly useful for analytical quantification. researchgate.net

Table 3: Derivatization Reactions at the Amino Group

Reagent Class Specific Reagent Example Product Type Key Condition
Acyl Halides / Anhydrides Acyl chlorides, Anhydrides N-acyl derivatives Presence of a base (e.g., triethylamine)
Pyrylium Salts 2,4,6-trimethylpyrylium (TMPy) N-pyridyl derivatives Targets primary amines mdpi.com
Acylation Reagents Pentafluoropropionic anhydride (PFPA) N-PFP derivatives Often follows esterification researchgate.net
Commercial Kits AccQ•Tag Reagent Stable fluorescent derivatives pH 8.2 - 10.1 waters.comresearchgate.net

2 Amino 3 3 Ethynylphenyl Propanoic Acid As a Bioorthogonal Chemical Probe

Application of the Ethynyl (B1212043) Group in Click Chemistry Methodologies

The terminal ethynyl group (a type of alkyne) is one of the most widely used chemical reporters in bioorthogonal chemistry. Its small size minimizes potential disruption to the structure and function of the biomolecule it is attached to, and its reactivity can be precisely controlled through several "click" reactions. bioclone.net

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the quintessential "click" reaction, first described in 2002. creative-biolabs.com It is a highly efficient and reliable method for covalently linking a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted triazole ring. bioclone.net The reaction is a variant of the Huisgen 1,3-dipolar cycloaddition, but the addition of a copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and ensures that only a single regioisomer (the 1,4-disubstituted product) is formed. creative-biolabs.comorganic-chemistry.org

The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. creative-biolabs.com CuAAC is valued for its high yields, specificity, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments across a broad pH range (4-12). bioclone.netcreative-biolabs.com These features have made it a cornerstone of bioconjugation, used extensively in drug discovery, materials science, and for labeling biomolecules in vitro. bioclone.net

While CuAAC is exceptionally powerful, the copper catalyst exhibits cytotoxicity, which limits its application in living organisms. magtech.com.cnnih.gov To overcome this limitation, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. wikipedia.org This reaction does not require a metal catalyst. jcmarot.com Instead, the driving force for the reaction is the high ring strain of a cyclooctyne, a cyclic alkyne. magtech.com.cnjcmarot.com

When an azide is brought into proximity with a strained cyclooctyne, they rapidly undergo a [3+2] cycloaddition to form a stable triazole. nih.gov The energy released from the strained ring is sufficient to drive the reaction forward efficiently without a catalyst. jcmarot.com This bioorthogonality has made SPAAC an invaluable tool for labeling biomolecules in living cells and even whole organisms like zebrafish embryos, enabling real-time imaging of dynamic biological processes. magtech.com.cnnih.gov

The Inverse-Electron Demand Diels-Alder (IEDDA) reaction is another powerful, catalyst-free bioorthogonal reaction, noted for its exceptionally fast reaction kinetics, which can be orders of magnitude faster than SPAAC. nih.govcreative-biolabs.com This reaction typically occurs between an electron-poor diene, most commonly a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne. nih.govrsc.org

The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas, making the ligation irreversible. nih.govrsc.org The remarkable speed and selectivity of the IEDDA reaction allow for effective labeling at very low concentrations of reactants. creative-biolabs.com This has made it particularly useful for in vivo imaging and applications where rapid capture of a biological target is essential. nih.gov

Integration of 2-Amino-3-(3-ethynylphenyl)propanoic acid in Bioconjugation and Probe Development

This compound is a non-natural amino acid designed specifically for use in bioorthogonal applications. It serves as a building block that can be incorporated into proteins during synthesis, effectively installing a bioorthogonal "handle"—the ethynyl group—at a specific site.

Once integrated into a protein, this ethynyl group is poised for reaction. It can be targeted with a probe molecule carrying an azide functional group via CuAAC for in vitro studies or SPAAC for experiments in living cells. wikipedia.orgnih.gov For example, an azide-modified fluorescent dye can be "clicked" onto the protein, allowing researchers to track its location and movement within a cell. Alternatively, an azide-functionalized affinity tag like biotin (B1667282) can be attached, enabling the isolation and identification of the protein and its binding partners. The ethynyl group can also act as a dienophile in IEDDA reactions with a tetrazine-modified probe, leveraging the rapid kinetics of this ligation. rsc.org

The use of this compound allows for the site-specific labeling of proteins with minimal structural perturbation, providing a powerful platform for probe development and the study of protein function, interactions, and dynamics. nih.gov

Table 1: Comparison of Key Click Chemistry Methodologies

Feature Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Inverse-Electron Demand Diels-Alder (IEDDA)
Reactants Terminal Alkyne + Azide Strained Alkyne (e.g., Cyclooctyne) + Azide Electron-Poor Diene (e.g., Tetrazine) + Dienophile (e.g., Strained Alkene/Alkyne)
Catalyst Required Yes (Copper I) creative-biolabs.com No jcmarot.com No creative-biolabs.com
Key Advantage High efficiency, reliability, simple reactants bioclone.net No catalyst toxicity, suitable for living systems magtech.com.cn Extremely fast reaction kinetics nih.govrsc.org
Primary Application In vitro bioconjugation, materials science bioclone.net Labeling in living cells and organisms wikipedia.orgnih.gov Rapid in vivo imaging and labeling nih.gov

| Byproduct | None | None | Nitrogen Gas (N₂) nih.gov |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
1,2,4,5-tetrazine
Azide
Biotin
Copper
Cyclooctyne
Nitrogen

Site Specific Incorporation of 2 Amino 3 3 Ethynylphenyl Propanoic Acid into Proteins

Genetic Code Expansion (GCE) as a Foundational Methodology

Genetic code expansion is a powerful technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs) with unique functionalities into proteins. biorxiv.orgnih.gov This is accomplished by repurposing a codon, typically a stop codon, to encode for the desired ncAA. biorxiv.org The process requires the introduction of a new set of translational machinery into the host cell that is "orthogonal" to the cell's own system, meaning it works in parallel without interfering with the normal protein synthesis. nih.gov This orthogonal system consists of a specially engineered aminoacyl-tRNA synthetase (AARS) and its corresponding transfer RNA (tRNA). biorxiv.orgnih.gov

The core of GCE lies in the creation of an orthogonal AARS/tRNA pair that specifically recognizes and incorporates the ncAA of interest. biorxiv.orgnih.gov For the incorporation of 2-Amino-3-(3-ethynylphenyl)propanoic acid and other phenylalanine derivatives, researchers have successfully engineered the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species. nih.govnih.govrsc.org

The wild-type PylRS has a large and flexible active site, which makes it an ideal scaffold for engineering new substrate specificities. nih.govnih.gov A specific mutant of PylRS, known as N346A/C348A PylRS , has been shown to be particularly effective at incorporating a variety of meta-substituted phenylalanine derivatives, including this compound. nih.govacs.orgnih.gov In this mutant, the asparagine at position 346 and the cysteine at position 348 are replaced with alanine. These mutations create space within the active site to accommodate the substituted phenyl ring of the ncAA, while still maintaining the necessary interactions for binding and aminoacylation. nih.govnih.gov This engineered PylRS is then paired with its cognate tRNA, tRNAPyl, which has its anticodon mutated to recognize the amber stop codon, UAG. nih.govacs.orgnih.gov

Table 1: Key Components for the Incorporation of this compound
ComponentDescriptionRoleReference
Non-Canonical Amino Acid This compoundProvides a bioorthogonal alkyne handle for subsequent chemical reactions. nih.gov
Engineered AARS N346A/C348A Pyrrolysyl-tRNA Synthetase (PylRS)Specifically charges the orthogonal tRNA with the ncAA. The mutations create space for the substituted phenyl ring. nih.govnih.govacs.orgnih.gov
Orthogonal tRNA tRNAPyl with a CUA anticodonRecognizes the amber stop codon (UAG) in the mRNA and delivers the ncAA to the ribosome. nih.govacs.orgnih.gov
Repurposed Codon UAG (Amber stop codon)The codon within the gene of interest that is reassigned to encode the ncAA instead of terminating translation. nih.govnih.govnsf.gov

In most organisms, the genetic code includes three stop codons: UAG (amber), UAA (ochre), and UGA (opal). The amber stop codon is the least frequently used in many bacteria, such as E. coli, making it an ideal candidate for repurposing in GCE. elsevierpure.com The strategy, known as amber suppression, involves introducing a gene for the protein of interest that has been mutated to contain a UAG codon at the precise location where the ncAA is to be incorporated. nih.govnih.govnsf.gov

When the orthogonal N346A/C348A PylRS/tRNAPylCUA pair is present in the cell along with this compound, the tRNAPylCUA recognizes the UAG codon in the mRNA. nih.govacs.orgnih.gov Instead of translation being terminated by a release factor, the ribosome incorporates the ncAA into the growing polypeptide chain, producing a full-length protein containing the desired modification. elsevierpure.com The efficiency of this suppression can be influenced by the sequence context surrounding the amber codon. nih.govethz.ch

The ability to introduce a small, chemically unique handle like the ethynyl (B1212043) group of this compound offers significant advantages for studying protein structure and function. The small size of the ethynyl group means that it is less likely to perturb the native structure and function of the protein compared to larger fluorescent protein tags. ed.ac.uk This is particularly important when studying subtle conformational changes or protein-protein interactions.

The bioorthogonal nature of the alkyne group allows for highly specific chemical reactions to be performed on the protein, even in the complex environment of a living cell. ed.ac.uk This enables a wide range of studies that are not possible with traditional methods. For example, the incorporation of related fluorinated phenylalanine derivatives allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to probe protein folding and dynamics with high sensitivity. nih.govnih.gov

Translational Applications in Protein Engineering and Functional Proteomics

The site-specific incorporation of this compound has opened up new avenues in protein engineering and functional proteomics, primarily through its utility in advanced labeling techniques.

The terminal alkyne on this compound is a key participant in a set of bioorthogonal chemical reactions known as "click chemistry". Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) allow for the covalent attachment of a wide variety of molecules containing a complementary azide (B81097) group. ed.ac.uknih.gov These reactions are highly specific, efficient, and can be performed under physiological conditions, making them ideal for labeling proteins in vitro and in living cells. biorxiv.orged.ac.uknih.gov

A major application of incorporating this compound is the fluorescent labeling of proteins for imaging and biophysical studies. nih.govacs.orgnih.gov Once the ncAA is incorporated into a protein of interest, a fluorescent dye that has been modified with an azide group can be attached via a click reaction. ed.ac.uknih.gov This allows for the visualization of the protein's localization and dynamics within living cells (in situ). biorxiv.orgnih.govnih.gov

This technique also enables sophisticated biophysical studies, such as Förster Resonance Energy Transfer (FRET), to probe protein conformational changes and interactions. nih.govelsevierpure.comnih.gov By incorporating two different probes—a donor and an acceptor—at specific sites on one or more proteins, changes in the distance between these probes can be measured, providing real-time information about protein dynamics. nih.govelsevierpure.comnih.gov The ability to use small, site-specifically introduced fluorescent probes minimizes the structural perturbations that can be a limitation when using larger fluorescent protein tags. ed.ac.uk

Table 2: Research Findings on the Incorporation and Labeling of Ethynyl-Phenylalanine
FindingMethodologyApplicationReference
Successful incorporation of 3-ethynyl-L-phenylalanine into superfolder green fluorescent protein (sfGFP) in E. coli.Genetic code expansion using N346A/C348A PylRS and an amber suppressor tRNAPyl.Demonstration of the feasibility of incorporating the ncAA. nih.govacs.orgnih.gov
Site-specific labeling of sfGFP containing 3-ethynyl-L-phenylalanine with TAMRA-azide.Copper-catalyzed azide-alkyne cycloaddition (CuAAC).Fluorescent labeling of the target protein for detection and analysis. nih.govacs.orgnih.gov
High incorporation efficiency of various meta-substituted phenylalanine derivatives using a single synthetase.Amber stop codon suppression with the N346A/C348A PylRS/tRNAPyl pair.Enables the synthesis of proteins with diverse bioorthogonal functional groups for parallel studies. nih.govnih.govacs.orgnih.gov

Advanced Protein Labeling Techniques Utilizing Bioorthogonal Functionality

Affinity Tagging for Proteomic Enrichment and Interaction Analysis

The site-specific incorporation of this compound into a protein of interest provides a powerful handle for affinity tagging. The terminal alkyne group of the amino acid is a bioorthogonal chemical reporter, meaning it does not react with native functional groups found in cells. This allows for a highly specific chemical ligation with a probe carrying a complementary azide group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". peptide.comiris-biotech.de

For proteomic enrichment, a molecule such as biotin-azide can be "clicked" onto the alkyne-modified protein. Biotin's high affinity for streptavidin is then exploited for the selective capture and purification of the tagged protein and its binding partners from a complex cellular lysate. This enrichment strategy is crucial for identifying protein-protein interactions and for isolating low-abundance proteins for further analysis by mass spectrometry. nih.gov This method allows for the efficient recovery and enrichment of tagged proteins, facilitating the identification of even those present in small quantities. nih.gov

Table 1: Bioorthogonal Ligation for Affinity Tagging

Component Role Reaction Purpose
This compound Incorporated into target protein, provides alkyne handle. Click Chemistry (CuAAC or SPAAC) Provides specificity for tagging.
Azide-Biotin Probe The complementary reactive partner with an affinity tag. Covalently links biotin (B1667282) to the target protein.

| Streptavidin-coated beads | Solid support for capturing biotinylated molecules. | Biotin-Streptavidin Interaction | Enables enrichment and purification of the target protein and its interactome. |

Spectroscopic Probing (e.g., FT-IR, NMR, EPR) through Triple Bond Incorporation

The unique triple bond of the ethynyl group serves as a versatile spectroscopic probe, offering minimal perturbation to the protein's structure while providing a distinct signal for various analytical techniques. springernature.com

FT-IR (Fourier-Transform Infrared) Spectroscopy: The alkyne (C≡C) stretching vibration appears in a spectral window (approximately 2100–2250 cm⁻¹) that is free from absorption by any naturally occurring amino acids or other cellular components. springernature.comresearchgate.net This "silent" region allows the alkyne to be used as a clear and unambiguous reporter. Changes in the position and shape of this IR band can provide information about the local environment of the incorporated amino acid, reflecting conformational changes in the protein upon ligand binding or other functional transitions. researchgate.net

NMR (Nuclear Magnetic Resonance) Spectroscopy: The incorporation of this compound, especially when isotopically labeled (e.g., with ¹³C), can provide highly specific information. ¹³C-labeling of the alkyne carbons creates a unique probe for NMR studies, allowing researchers to investigate the structure and dynamics of the labeled protein in its native environment, including within lipid bilayers for membrane proteins. nih.govnih.gov Fluorine NMR, a sensitive technique for studying large biomolecules, can also be employed by using fluorinated variants of the amino acid. nih.gov

EPR (Electron Paramagnetic Resonance) Spectroscopy: While the amino acid itself is not paramagnetic, its alkyne group is readily functionalized via click chemistry with an azide-containing spin label, such as a nitroxide radical. acs.orgacs.org By incorporating two such labeled amino acids at specific sites within a protein, EPR techniques like Double Electron-Electron Resonance (DEER) can be used to measure the precise distances between the spin labels. This provides valuable data on protein conformation, dynamics, and intramolecular distance distributions, even within the complex environment of a cell. acs.orgnih.gov

Table 2: Spectroscopic Applications of the Ethynyl Group

Technique Principle Information Gained
FT-IR Unique C≡C stretching vibration in a silent spectral region. Local environment, conformational changes.
NMR Isotope labeling (e.g., ¹³C) provides a specific nucleus for analysis. High-resolution structure and dynamics at the labeled site.

| EPR | Post-incorporation "clicking" of a paramagnetic spin label to the alkyne. | Precise intramolecular distance measurements, protein dynamics. |

Activity-Based Protein Profiling for Enzyme Mechanism Elucidation

Activity-based protein profiling (ABPP) is a chemical proteomics technology that utilizes active site-directed covalent probes to assess the functional state of entire enzyme families directly in native biological systems. plantchemetics.orgnih.gov These probes typically consist of a reactive group that covalently binds to an enzyme's active site, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment. youtube.com

The incorporation of this compound into a specific enzyme can be used to study enzyme mechanisms in several ways. By placing the alkyne-containing amino acid at or near the active site, researchers can investigate how this modification affects substrate binding or catalytic activity. Furthermore, the alkyne handle can be used to attach photo-crosslinking agents. Upon photoactivation, these agents can covalently trap interacting molecules, including substrates, inhibitors, or regulatory proteins, providing a snapshot of the enzyme's functional interactions. This approach complements traditional ABPP by allowing for the investigation of the enzyme itself rather than just labeling its active state.

Monitoring De Novo Protein Synthesis and Post-Translational Modifications

A key application of this compound is in the temporal analysis of protein dynamics, including their synthesis and subsequent modification.

When cells are supplied with this non-canonical amino acid, it is incorporated into the polypeptide chains of newly synthesized proteins by the cell's translational machinery. nih.govnih.gov This effectively "tags" the proteome synthesized during a specific time window. These alkyne-containing proteins can then be visualized or enriched using click chemistry. This allows for the specific identification of proteins that are synthesized in response to a particular stimulus or during a specific phase of the cell cycle.

Following the enrichment of these newly made proteins, mass spectrometry can be employed to perform a detailed analysis of their post-translational modifications (PTMs). nih.govresearchgate.net PTMs, such as phosphorylation, ubiquitylation, or acetylation, are critical for regulating protein function, localization, and stability. researchgate.netnih.gov By isolating the de novo proteome, researchers can determine the PTM status of proteins immediately following their synthesis, providing crucial insights into the dynamic regulation of cellular processes. researchgate.netaston.ac.uk

Cell-Specific Proteomics Methodologies (e.g., Bioorthogonal Noncanonical Amino Acid Tagging - BONCAT)

Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) is a powerful technique that leverages the principles described above to achieve cell-type-specific proteomic analysis within a complex, multicellular organism. nih.gov The successful incorporation of a non-canonical amino acid like this compound requires a cognate aminoacyl-tRNA synthetase (RS) that can charge a tRNA with it.

To achieve cell-specific labeling, a mutant RS, which recognizes the non-canonical amino acid but not its natural counterparts, is expressed under the control of a cell-type-specific promoter. nih.gov Consequently, only the targeted cell type can incorporate the supplied alkyne-amino acid into its proteome. This enables researchers to isolate and identify the proteins synthesized in specific cells—for instance, a particular type of neuron in the brain or specific cancer cells within a tumor—without physical isolation of the cells themselves. nih.govnih.gov This in-vivo labeling approach is invaluable for understanding the unique proteomic landscapes that define different cell types and their functions or dysfunctions in the context of the whole organism. Recent advances have pushed the sensitivity of single-cell proteomics, making the analysis of such specifically labeled cell populations increasingly powerful. biorxiv.org

Application of 2 Amino 3 3 Ethynylphenyl Propanoic Acid in Peptide Stapling Strategies

Mechanistic Principles of Peptide Conformational Stabilization through Stapling

Peptides, particularly short ones isolated from a parent protein, are often conformationally flexible in solution and tend to exist as a random coil. nih.gov This lack of a stable secondary structure, such as an α-helix, can lead to reduced binding affinity for their biological targets and high susceptibility to enzymatic degradation. Peptide stapling addresses this challenge by introducing a covalent cross-link between two amino acid side chains, effectively creating a macrocyclic constraint. nih.govinnopep.com

This synthetic brace, or "staple," stabilizes the desired α-helical conformation by reducing the conformational entropy of the peptide's unfolded state. nih.govresearchgate.net By restricting the peptide's flexibility, the entropic penalty required to adopt the rigid, bioactive helical fold upon target binding is significantly lowered, which can lead to a more favorable binding process. researchgate.netexplorationpub.com The staple itself is typically formed by linking two non-natural amino acids incorporated into the peptide sequence at specific positions, commonly at the i and i+4 or i and i+7 positions to span one or two turns of the α-helix, respectively. nih.govpeptide.com This reinforcement of the helical structure sequesters the amide bonds of the peptide backbone, making them less accessible to proteases and thereby conferring resistance to proteolytic cleavage. acs.orgnih.gov

Design and Strategic Incorporation of Ethynyl-Substituted Amino Acids in Stapled Peptide Constructs

The design of stapled peptides requires careful consideration of the amino acid sequence to maintain critical interactions with the target protein while identifying positions that can accommodate the non-natural amino acids for stapling. explorationpub.commdpi.com The amino acids chosen for stapling should ideally be on the solvent-exposed, non-interacting face of the helix to avoid disrupting the binding interface.

The compound 2-Amino-3-(3-ethynylphenyl)propanoic acid is a key building block for a specific type of stapling that utilizes one of the most efficient and versatile reactions in chemical biology: the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". innopep.compepmic.com In this strategy, the peptide is synthesized incorporating two different non-natural amino acids: one containing a terminal alkyne (such as the ethynyl (B1212043) group of This compound ) and another containing an azide (B81097) group (e.g., L-Azidonorleucine).

The strategic incorporation follows these steps:

Peptide Synthesis : The peptide is assembled using standard solid-phase peptide synthesis (SPPS). nih.gov At the desired positions for the staple (e.g., i and i+4), the corresponding protected forms of the alkyne- and azide-containing amino acids are coupled to the growing peptide chain.

On-Resin Cyclization : While the peptide is still attached to the solid support, a solution containing a copper(I) catalyst is added. pepmic.com The catalyst promotes the rapid and highly specific cycloaddition reaction between the ethynyl and azide side chains, forming a stable triazole ring that acts as the covalent staple.

Cleavage and Purification : The now-stapled peptide is cleaved from the resin and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). acs.org

Biophysical and Biochemical Ramifications of Peptide Stapling utilizing this compound

The introduction of a staple via an ethynyl-substituted amino acid has profound effects on the peptide's properties, transforming it from a flexible, vulnerable molecule into a robust and potent proteomimetic.

A primary and consistent outcome of peptide stapling is the significant enhancement of its α-helical content. acs.orgnih.gov Unstapled peptides often show little to no helicity in aqueous solutions, as measured by techniques like circular dichroism (CD) spectroscopy. Upon introduction of a staple, these same peptides typically exhibit CD spectra characteristic of a stable α-helix. acs.orgnih.gov This is because the macrocyclic constraint physically forces the peptide backbone into a helical arrangement. nih.govnih.gov While all-hydrocarbon staples are well-documented to increase helicity, triazole-based staples formed using ethynyl-amino acids also effectively induce and stabilize this conformation, which is crucial for mimicking the structure of interaction domains like the BH3 domain in BCL-2 family proteins. researchgate.net

Table 1: Illustrative Impact of Stapling on Peptide α-Helicity This table presents hypothetical but representative data based on typical findings in the literature to illustrate the effect of stapling.

Peptide ConstructStaple Typeα-Helicity (%)Reference Principle
Linear Peptide (Unstapled)None~5-15% acs.orgnih.gov
Stapled Peptide (Triazole-based)Formed via Ethynyl-Azide Cycloaddition~60-90% innopep.compepmic.com

By pre-organizing the peptide into its bioactive α-helical shape, stapling significantly enhances its ability to bind to its target protein. researchgate.netexplorationpub.com This improved affinity arises because less conformational rearrangement is needed for the peptide to fit into its binding pocket, a thermodynamically favorable state. explorationpub.com The introduction of a staple can lead to increases in binding affinity ranging from several-fold to orders of magnitude. pepmic.com Furthermore, the rigid structure can improve selectivity, as the constrained peptide is less likely to adopt alternative conformations that might allow it to bind to off-target proteins. mdpi.com In some cases, the staple itself, including the phenyl group of This compound , can form favorable hydrophobic or π-π interactions with the surface of the target protein, further contributing to binding affinity. dovepress.com

Table 2: Representative Data on Binding Affinity Modulation by Peptide Stapling This table shows representative data illustrating how stapling can improve binding affinity (lower IC50 or Kd values indicate higher affinity).

PeptideTarget ProteinBinding Affinity (IC50 / Kd)Reference Principle
Unstapled PeptideMDM2~500 nM researchgate.netresearchgate.net
Stapled PeptideMDM2~10 - 50 nM researchgate.netresearchgate.net

One of the most significant pharmacological advantages conferred by peptide stapling is a dramatic increase in resistance to proteolytic degradation. researchgate.netnih.gov Protease enzymes typically recognize and cleave peptides that adopt an extended, flexible conformation. The rigid α-helical structure created by the staple shields the internal amide backbone from the active sites of these enzymes. acs.orgnih.gov This "proteolytic shield" effect has been shown to increase the half-life of peptides in serum and cellular extracts substantially. pnas.org Doubly stapled peptides can exhibit even more striking resistance to proteolysis. pnas.orgpnas.org This enhanced stability is crucial for the development of peptides as viable therapeutics, as it can lead to improved bioavailability and a longer duration of action. nih.gov

Table 3: Effect of Stapling on Proteolytic Stability This table provides a typical comparison of the stability of unstapled versus stapled peptides in the presence of a protease like chymotrypsin.

Peptide TypeTime with Protease (hours)Fraction of Intact Peptide Remaining (%)Reference Principle
Unstapled1<10% nih.govpnas.org
Stapled1>90% nih.govpnas.org
Unstapled80% nih.govpnas.org
Stapled8~75% nih.govpnas.org

Emerging Methodologies in Peptide Stapling with Alkyne-Bearing Noncanonical Amino Acids

The incorporation of noncanonical amino acids (nCAAs) featuring alkyne moieties, such as this compound, into peptides has opened new avenues for creating structurally constrained and stable therapeutic candidates. nih.govnih.govresearchgate.net These emerging strategies move beyond traditional stapling chemistries to offer novel linkages and structural features. The ethynyl group, in particular, provides a versatile chemical handle for a variety of bioorthogonal cyclization reactions, enabling the synthesis of peptides with enhanced pharmacological properties. nih.gov

Ring-Closing Metathesis (RCM) and Related Cyclization Approaches

Ring-Closing Metathesis (RCM) is a cornerstone of peptide stapling, celebrated for its efficiency in forming all-hydrocarbon bridges to stabilize α-helical structures. cem.comanaspec.com This reaction, typically catalyzed by ruthenium complexes like Grubbs' catalysts, creates a covalent bond by joining two terminal alkene side chains, such as those on α,α-disubstituted pentenylalanine residues. nih.govcpcscientific.com However, traditional RCM is specific to olefin metathesis and is not directly applicable to the terminal alkyne groups found in amino acids like this compound. acs.orgrsc.org

For alkyne-bearing nCAAs, related but distinct cyclization strategies are employed to forge the stabilizing macrocycle. Two prominent approaches are oxidative coupling to form diynes and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry". nih.govresearchgate.net

Diyne-Girder Stapling: This strategy involves the oxidative coupling of two alkyne-bearing amino acids within a peptide sequence, often using a copper catalyst in a process known as Glaser coupling. researchgate.netchemrxiv.org This method creates a rigid 1,3-diyne bridge, which can be a more effective conformational constraint than the more flexible alkene staple produced by RCM. researchgate.netchemrxiv.org Research on diyne-girder stapling has shown that it can produce peptides with high degrees of α-helicity and improved protease stability, and it avoids the formation of cis/trans isomers that can complicate RCM-based syntheses. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective click reaction forms a stable 1,2,3-triazole ring by linking an alkyne-bearing amino acid with an azide-bearing amino acid. nih.govcam.ac.uk The resulting triazole linkage is not merely a structural brace; its chemical properties, including hydrogen bond accepting capabilities, can influence the peptide's solubility and target interactions. scispace.com This approach can be used in one-component stapling (where the alkyne and azide are on the same peptide chain) or in two-component "double-click" strategies where a dialkyne linker is used to bridge two azide-bearing residues on the peptide. nih.govcam.ac.uk

Cyclization StrategyRequired nCAAsTypical CatalystResulting LinkageKey Advantages
Olefin RCMTwo alkene-bearing amino acids (e.g., (S)-(4-pentenyl)alanine)Ruthenium (e.g., Grubbs' Catalyst)Alkene (C=C)Well-established; creates all-hydrocarbon staple. rsc.org
Diyne-Girder CouplingTwo alkyne-bearing amino acids (e.g., this compound)Copper (Glaser-type coupling)Diyne (-C≡C-C≡C-)Forms a highly rigid staple; no geometric isomers; improved helicity. researchgate.netchemrxiv.org
CuAAC ("Click") StaplingOne alkyne-bearing and one azide-bearing amino acidCopper(I)1,4-disubstituted 1,2,3-triazoleHigh efficiency and regioselectivity; stable aromatic linkage. nih.govcam.ac.uk

Novel Strategies for Retaining Amino Acid Side Chains at Stapled Positions

To address this limitation, a novel stapling methodology has been developed that enables the retention of the original amino acid side chains at the stapled positions. rsc.orgrsc.org This approach utilizes a new series of α,α-disubstituted amino acids that are engineered to contain both the native side chain and the reactive alkenyl arm required for the cyclization chemistry. scispace.comrsc.orgnih.gov By incorporating these specially designed monomers into a peptide, a staple can be formed without sacrificing the functionality of the peripheral residues. rsc.org

In a study targeting the Wnt/β-catenin signaling pathway, peptides stapled using this side-chain-retention method demonstrated significant advantages over their canonically stapled counterparts. rsc.org The new peptides not only showed high α-helicity and proteolytic stability but also activated their target more efficiently, an effect attributed to the presence of the retained side chains. rsc.orgnih.gov This strategy expands the scope of hydrocarbon-stapled peptides, allowing for the preservation of key hydrophilic side chains to improve solubility or crucial residues involved in binding interactions. nih.gov

Peptide TypeStapling Residue DesignHelicity (% α-helix)Proteolytic Stability (Half-life)Biological Activity
Canonical Stapled PeptideReplaces native side chain with alkenyl group. nih.govHighHighActive
Side-Chain Retention Stapled PeptideContains both native side chain and alkenyl group. rsc.orgHighHighMore efficient activation than canonical version. rsc.org

Development and Application of Double-Stapled Peptides for Complex Structures

For longer peptides or those that adopt complex secondary structures, a single staple may be insufficient to confer the desired level of conformational rigidity and stability. nih.govnih.gov The concept of double-stapling, which introduces two independent covalent braces within a single peptide, has emerged as a powerful strategy to overcome this. nih.govnih.govacs.org Double-stapled peptides can exhibit significantly improved proteolytic stability and enhanced biological activities compared to linear or single-stapled versions. nih.govacs.org

A key application of this technology has been in the development of peptide-based PROteolysis TArgeting Chimeras (PROTACs). nih.govacs.org In one pioneering study, a double-stapled peptide named DSARTC was designed to degrade the transcription factor AR-V7. nih.gov This peptide was engineered with two distinct hydrocarbon staples, introduced via sequential RCM reactions. nih.govacs.org One staple was designed to stabilize an α-helical motif for binding to the E3 ligase MDM2, while the second staple stabilized a β-sheet structure for targeting the androgen receptor (AR) DNA binding domain. nih.gov This work produced a "first-in-class" heterogeneous-conformational double-stapled peptide. nih.govacs.org

Similarly, "double-click" stapling utilizes CuAAC chemistry to install two triazole-based staples. cam.ac.uk This is often achieved by incorporating two azide-bearing amino acids at i,i+7 spacing and a second pair at another location, which are then cyclized using dialkynyl linkers. cam.ac.uk This approach allows for the divergent synthesis of a library of double-stapled peptides by using different linker molecules. cam.ac.uk Compared to their linear counterparts, double-stapled peptides like DSARTC display markedly enhanced stability and improved cell penetration ability, highlighting the therapeutic potential of this advanced design strategy. nih.govacs.org

Peptide ConstructNumber of StaplesKey FeatureReported Advantage
Linear Peptide0Flexible, unmodified backbone.Susceptible to proteolysis, low cell penetration. nih.gov
Single-Stapled Peptide1Constrains a single secondary structure motif (e.g., α-helix). rsc.orgIncreased stability and helicity over linear form. cem.com
Double-Stapled Peptide (DSARTC)2Simultaneously constrains both α-helix and β-sheet motifs. nih.govacs.orgEnhanced stability and cell penetration compared to linear form. nih.govacs.org

Mechanistic Investigations of 2 Amino 3 3 Ethynylphenyl Propanoic Acid Molecular Interactions

Elucidation of Molecular Recognition and Specific Binding Modes

The specific binding modes of 2-Amino-3-(3-ethynylphenyl)propanoic acid with target biomolecules have not been concretely established in published research. Theoretical interactions can be proposed based on its chemical structure.

Role of π-π Interactions with Aromatic Residues in Target Biomolecules

The ethynylphenyl group of the molecule provides a region rich in π-electrons, suggesting the potential for π-π stacking interactions with the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. Such interactions are crucial for the stabilization of protein-ligand complexes. However, specific studies quantifying the contribution of these interactions for this compound are not available.

Formation of Hydrogen Bonds with Polar Residues in Protein Active Sites

The amino and carboxyl groups of the amino acid portion of this compound are capable of acting as hydrogen bond donors and acceptors. This suggests they could form hydrogen bonds with polar amino acid residues like aspartate, glutamate, asparagine, and glutamine in a protein's active site, contributing to binding affinity and specificity. Detailed structural biology studies, such as X-ray crystallography or NMR spectroscopy, would be required to confirm these interactions, but such data for this specific compound are not currently in the public domain.

Modulatory Effects on Enzyme Catalysis and Receptor Signaling Pathways

While it is plausible that the binding of this compound could modulate the function of enzymes or receptors, there is a lack of specific published evidence to support this. The terminal alkyne group is a reactive moiety that could potentially engage in covalent interactions or other specific binding events that alter protein conformation and activity. However, without experimental data, any description of its effects on enzyme kinetics or receptor signaling would be conjectural.

Comprehensive Analysis of Influence on Interacting Biochemical Pathways

The potential influence of this compound on biochemical pathways is a direct consequence of its interactions with specific protein targets. An understanding of these interactions is a prerequisite for mapping its downstream effects. As the primary molecular targets and binding modes have not been experimentally detailed, a comprehensive analysis of its influence on any given biochemical pathway is not possible at this time.

Future Directions and Advanced Research Frontiers

Rational Design and Synthesis of Next-Generation Biochemical Probes

The ethynyl (B1212043) functionality of 2-Amino-3-(3-ethynylphenyl)propanoic acid is a key feature for the rational design and synthesis of highly specific biochemical probes. This terminal alkyne group allows for its efficient and specific reaction with azide-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.goviris-biotech.de This reaction's high efficiency and specificity in biological systems enable the attachment of various reporter molecules, such as fluorophores, biotin (B1667282), or other tags, to the amino acid. nih.govnih.gov

While the principles of using alkyne-containing amino acids for probe development are well-established, the synthesis of specific, next-generation probes derived directly from this compound represents a burgeoning area of research. The future will likely see the development of a diverse array of probes for applications in cellular imaging, protein-protein interaction studies, and activity-based protein profiling.

Synergistic Integration with Cutting-Edge Spectroscopic and Structural Biology Techniques for Deeper Insights

The incorporation of non-canonical amino acids like this compound into proteins is a powerful strategy for elucidating their structure, dynamics, and interactions. nih.govresearchgate.net This approach, combined with advanced spectroscopic and structural biology techniques, provides unparalleled insights into protein function at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The site-specific incorporation of this compound into a protein can introduce a unique NMR signature. The ethynyl group's protons and carbons have distinct chemical shifts that can be readily identified in complex protein spectra, providing a clear window into the local environment of that specific residue. univr.itnmims.eduspectralservice.deyoutube.comyoutube.com This allows for the detailed study of conformational changes, ligand binding events, and protein dynamics in solution, which is often difficult to achieve with traditional NMR methods that rely on the analysis of all amino acids simultaneously.

X-ray Crystallography: In X-ray crystallography, the incorporation of this modified amino acid can aid in solving the phase problem, a critical step in determining the three-dimensional structure of a protein. nih.gov The electron-dense ethynyl group can act as a heavy-atom derivative, facilitating the determination of the protein's crystal structure. Furthermore, the precise location of the modified amino acid within the crystal structure can provide valuable information about its interactions with neighboring residues and its role in protein folding and stability.

Infrared (IR) Spectroscopy: The alkyne bond in this compound possesses a unique vibrational frequency in a region of the IR spectrum that is relatively free from interference from other protein vibrations. nih.gov This makes the ethynyl group an excellent vibrational probe. By monitoring changes in the frequency and intensity of the alkyne stretch, researchers can gain real-time information about changes in the local environment of the amino acid, such as those induced by substrate binding or protein conformational changes.

The synergistic use of these techniques with proteins containing this compound promises to deliver a wealth of information that is not accessible through conventional methods, paving the way for a deeper understanding of complex biological processes.

Exploration of Novel Therapeutic and Biotechnological Applications through Engineered Derivatives

The versatility of this compound as a building block extends to the development of novel therapeutics and biotechnological tools. By engineering derivatives of this compound, researchers can create molecules with enhanced stability, novel biological activities, and targeted functions.

Therapeutic Applications: The modification of amino acids and peptides is a well-established strategy for improving their therapeutic potential. nih.gov Derivatives of this compound can be designed to act as potent and selective enzyme inhibitors, receptor agonists or antagonists, or antimicrobial and anticancer agents. rsc.orgnih.govnih.govmdpi.commdpi.com The ethynyl group can be functionalized to introduce pharmacophores that enhance binding affinity and specificity for a particular biological target. For example, it can be used to link the amino acid to other therapeutic agents, creating hybrid molecules with dual or enhanced activities. Research into derivatives of other propanoic acids has shown promise in areas such as targeting neurological disorders, highlighting the potential for this class of compounds.

Biotechnological Applications: The biotechnological production of this compound and its derivatives can be achieved through metabolic engineering of microorganisms. nih.govgoogle.com By introducing and optimizing biosynthetic pathways in bacteria or yeast, it is possible to produce these valuable compounds in a sustainable and cost-effective manner. Furthermore, engineered enzymes can be developed to catalyze the synthesis of specific derivatives of this amino acid with high precision and efficiency. These biotechnologically produced compounds can then be used in a wide range of applications, from the synthesis of specialty chemicals to the development of new biomaterials.

The exploration of engineered derivatives of this compound is a frontier of research with the potential to yield significant advancements in both medicine and biotechnology. The ability to precisely tailor the properties of this compound opens up a vast chemical space for the discovery of new and effective solutions to pressing challenges in human health and industry.

Q & A

Q. What are the key challenges in synthesizing 2-amino-3-(3-ethynylphenyl)propanoic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, including coupling of the ethynylphenyl group to the amino acid backbone. Critical challenges include managing the reactivity of the ethynyl group, which may require inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions like polymerization . Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are vital for stabilizing intermediates. Purification via column chromatography or recrystallization is recommended to isolate the product from byproducts .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the ethynyl group’s presence (δ ~70–90 ppm for sp-hybridized carbons) and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₀NO₂⁺: calculated 188.0712) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. How should researchers handle stability and storage of this compound?

Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous solutions, use pH 7.4 buffers and avoid repeated freeze-thaw cycles to prevent degradation of the ethynyl group .

Advanced Research Questions

Q. What methodologies elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) to receptors like NMDA or GABAA.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Cellular Assays : Fluorescence-based calcium influx assays can test functional modulation of ion channels .

Q. How can computational modeling predict the compound’s bioactivity and binding modes?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with receptor active sites (e.g., docking into the ATP-binding pocket of kinases) .
  • QSAR Models : Correlate structural features (e.g., ethynyl group electronegativity) with activity trends across analogs .

Q. How do researchers resolve contradictions in activity data across structurally similar analogs?

Example: If halogenated analogs (e.g., 2-bromophenyl derivatives) show conflicting receptor affinities, conduct competitive binding assays with radiolabeled ligands (e.g., [³H]-MK-801 for NMDA receptors) to validate specificity . Pair with X-ray crystallography to compare binding poses .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Pro-drug Design : Mask the carboxylate group with ester linkages to enhance blood-brain barrier penetration .
  • Metabolic Stability Assays : Incubate with liver microsomes to identify susceptibility to cytochrome P450 oxidation .

Q. How does the ethynyl group influence structure-activity relationships (SAR) compared to other substituents?

The ethynyl group’s linear geometry and electron-withdrawing nature may enhance π-π stacking with aromatic residues in target proteins. Compare with vinyl () or trifluoromethyl () analogs using free-energy perturbation (FEP) calculations to quantify substituent effects on binding affinity .

Q. What experimental approaches validate the compound’s role in modulating neurotransmitter systems?

  • Electrophysiology : Patch-clamp recordings in neuronal cultures assess effects on ion channel currents (e.g., GABAA receptor chloride influx) .
  • Microdialysis : Measure extracellular neurotransmitter levels (e.g., glutamate or dopamine) in rodent brain regions post-administration .

Q. How can researchers address solubility limitations in biological assays?

Use co-solvents like DMSO (≤0.1% final concentration) or cyclodextrin-based formulations. For aqueous solubility, synthesize hydrochloride salts (common for amino acid derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.